4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is structurally characterized and is related to Imatinib, one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Synthesis Analysis
A synthetic route for a similar compound was established, which involved reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been revealed that this flexible molecule realizes in crystals two main conformations .Chemical Reactions Analysis
The molecule has been structurally characterized only in the form of its piperazin-1-ium salt . It precipitated from a 1:10 mixture with arginine .Physical and Chemical Properties Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been revealed that this flexible molecule realizes in crystals two main conformations .Scientific Research Applications
Histone Deacetylase Inhibition
- MGCD0103, a compound related to 4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Metabolic Pathway Research
- Studies on GDC-0449, a structurally similar compound, reveal extensive metabolism in animals, with major pathways including oxidation followed by phase II glucuronidation or sulfation. This research provides insights into the metabolic fate and disposition of similar compounds (Yue et al., 2011).
Analytical Chemistry
- In the field of analytical chemistry, nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including compounds similar to this compound. This method is effective for quality control in pharmaceuticals (Ye et al., 2012).
Drug Discovery and Development
- In drug discovery, compounds like this compound are used as scaffolds to develop novel drugs. For instance, the synthesis of metal complexes with such compounds can potentially enhance biological and catalytic activities in pharmaceutical and chemical industries (Orie et al., 2021).
Neuroleptic Activity
- Research into N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfonamidobenzamides, closely related to the chemical , has demonstrated potent dopamine receptor blockade, indicating potential neuroleptic activity. This highlights the compound's potential in neuroscience and pharmacology (Ogata et al., 1984).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-7-9-19(10-8-18)24(28)26-21-11-13-22(14-12-21)31(29,30)27-16-3-2-6-23(27)20-5-4-15-25-17-20/h4-5,7-15,17,23H,2-3,6,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHDAIVIYGGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.